2,3,4,7-Tetrachlorodibenzofuran

Description

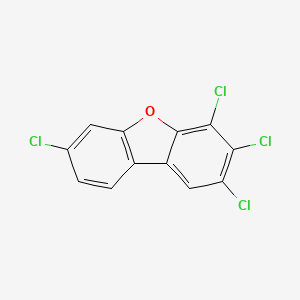

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,7-tetrachlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O/c13-5-1-2-6-7-4-8(14)10(15)11(16)12(7)17-9(6)3-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BROFYOSLFHTGCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)OC3=C(C(=C(C=C23)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80232544 | |

| Record name | 2,3,4,7-Tetrachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80232544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83704-31-8 | |

| Record name | 2,3,4,7-Tetrachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,7-Tetrachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80232544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,7-TETRACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z881H17NW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Distribution and Formation of 2,3,4,7 Tcdf

Sources and Formation Mechanisms

2,3,4,7-Tetrachlorodibenzofuran is not produced commercially for any specific use. wikipedia.orgnih.gov Instead, its presence in the environment is the result of unintentional formation through various industrial and combustion processes, as well as some natural events. wikipedia.orgepa.gov

Human activities are the primary source of 2,3,4,7-TCDF released into the environment. These activities can be broadly categorized into industrial processes where it is an unwanted byproduct and combustion events that synthesize the compound.

The manufacturing of certain chlorinated organic compounds is a significant source of polychlorinated dibenzofurans (PCDFs), including 2,3,4,7-TCDF. nih.gov It can be formed as an impurity during the production of chemicals like chlorophenols, 2,4,5-trichlorophenoxyacetic acid, and polychlorinated biphenyls (PCBs). nih.gov The formation in these processes can occur when free chlorine is present under specific conditions, such as high temperatures (above 150°C), alkaline environments, or in the presence of UV light. nih.gov

The pulp and paper industry has also been identified as a source. The use of chlorine in the bleaching process of pulp can lead to the formation of TCDFs. wikipedia.orgdelaware.gov Similarly, it has been found as a contaminant in commercial PCB products like Aroclors. nih.gov

Table 1: Industrial Processes Leading to Unintentional 2,3,4,7-TCDF Formation

| Industrial Process | Associated Chemicals/Materials | Formation Context |

|---|---|---|

| Chlorinated Compound Manufacturing | Trichlorophenol, 2,4,5-Trichlorophenoxyacetic acid, Pentachlorophenol, Polychlorinated Biphenyls (PCBs) | Formed as an unwanted impurity during synthesis. nih.gov |

| Pulp and Paper Bleaching | Wood pulp, Chlorine | Generated during the chlorine bleaching stage. wikipedia.orgdelaware.gov |

| Pesticide Production | Chlorophenoxy herbicides | Occurred as a contaminant in products like 2,4,5-T. cdc.gov |

Combustion and other high-temperature processes are major pathways for the formation and release of TCDFs into the environment. nih.gov These compounds can be synthesized when organic materials, either chlorinated or non-chlorinated, are burned in the presence of a chlorine source. wikipedia.org

Key combustion sources include:

Waste Incineration : The incineration of municipal, industrial, and medical waste is a primary source of atmospheric emissions. wikipedia.orgnih.govepa.gov

Fires : Fires involving materials containing PCBs, such as old electrical transformers, can release significant amounts of TCDFs. wikipedia.orgcdc.gov

Fuel Combustion : The burning of fossil fuels and wood can contribute to TCDF emissions. epa.gov Vehicle exhaust from engines using leaded gasoline has also been identified as a source. wikipedia.org

Metal Recycling : The recycling of metal cables can lead to the formation of TCDFs when the polyvinylchloride (PVC) insulation is burned, releasing chlorine. wikipedia.org

While anthropogenic sources are dominant, natural combustion events can also generate TCDFs. Forest fires, as a form of large-scale biomass burning, are recognized as a natural pathway for the formation of these compounds. epa.gov The general principle of pyrogenic synthesis applies, where organic matter burns in the presence of naturally occurring chlorine. While volcanic eruptions involve high temperatures and the release of various chemicals, their specific role as a significant source of 2,3,4,7-TCDF is less documented compared to other combustion sources.

Anthropogenic Generation Pathways

Environmental Partitioning and Transport

Once formed and released, 2,3,4,7-TCDF is distributed throughout various environmental compartments due to its physical and chemical properties. It is a persistent organic pollutant, meaning it resists degradation and can remain in the environment for long periods. wikipedia.org

2,3,4,7-TCDF is found globally in the air, soil, water, and sediment. nih.gov

Atmosphere : In the atmosphere, TCDF can exist in both vapor form and adsorbed to airborne particles. wikipedia.org This allows for long-range transport before being deposited onto land or water surfaces. Its estimated atmospheric half-life is around 60 days. wikipedia.org

Soil and Sediment : Due to atmospheric deposition, TCDF is ubiquitous in soils and sediments. nih.gov It binds strongly to organic matter in soil, which limits its mobility but contributes to its persistence. Its estimated half-life in soil is approximately 60 days. wikipedia.org Sediments in water bodies act as a long-term sink for these compounds.

Water : TCDF has very low water solubility. cdc.gov Consequently, it is generally not found in significant concentrations in drinking water. delaware.gov However, it can be detected in groundwater in areas with high levels of industrial pollution. delaware.gov In surface waters, it is more likely to be adsorbed to suspended particles and sediment rather than dissolved in the water column. nih.gov

Biota : Due to its lipophilic (fat-loving) nature, TCDF readily accumulates in the fatty tissues of animals. nih.gov This leads to biomagnification, where its concentration increases at successively higher levels in the food chain. The primary route of general human exposure is through the consumption of foods from animal origins, such as meat, fish, and dairy products. epa.govdelaware.gov

Table 2: Environmental Distribution of 2,3,4,7-TCDF

| Environmental Compartment | State and Behavior |

|---|---|

| Atmosphere | Exists as vapor and adsorbed to particles; subject to long-range transport. wikipedia.org |

| Soil | Binds strongly to organic particles, leading to persistence. wikipedia.orgnih.gov |

| Water | Low solubility; primarily found adsorbed to sediment rather than dissolved. delaware.govnih.gov |

| Sediment | Acts as a major environmental sink, accumulating the compound over time. nih.gov |

Inter-Media Exchange Processes (e.g., Atmospheric Deposition, Sorption to Particulates)

The environmental mobility of 2,3,4,7-TCDF is governed by its physical and chemical properties, which dictate its partitioning between air, water, soil, and sediment. With a vapor pressure estimated at 1.5 x 10⁻⁶ mm Hg at 25°C, 2,3,4,7-TCDF can exist in the atmosphere in both the vapor phase and adsorbed to particulate matter. nih.gov This dual-phase existence is a critical factor in its transport and deposition.

Atmospheric transport can occur over long distances, with particulate-bound TCDF being removed from the atmosphere via wet and dry deposition. nih.govaaqr.org Once deposited into terrestrial or aquatic systems, its high lipophilicity and low water solubility lead to strong sorption to soil, sediments, and organic matter. nih.govacs.org The estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) for 2,3,4,7-TCDF is 85,000, which indicates it is expected to be immobile in soil. nih.gov In the atmosphere, the fraction of TCDF bound to particles varies; for 2,3,7,8-TCDF, the particle-bound fraction was observed to be between 10.2% and 14.5% over a three-year period. aaqr.org

Table 1: Selected Physicochemical Properties of 2,3,7,8-Tetrachlorodibenzofuran

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₄Cl₄O | nist.gov |

| Molecular Weight | 305.972 g/mol | nist.gov |

| Melting Point | 227 °C | wikipedia.org |

| Vapor Pressure | 1.5 x 10⁻⁶ mm Hg at 25 °C | nih.gov |

| Water Solubility | 6.92 x 10⁻⁷ mg/mL at 26 °C | wikipedia.org |

| Log Koc | 4.93 (Estimated Koc: 85,000) | nih.gov |

Environmental Persistence and Degradation Pathways

Polychlorinated dibenzofurans (PCDFs), including 2,3,4,7-TCDF, are recognized as persistent environmental contaminants due to their resistance to degradation. ias.ac.innih.gov The persistence of a chemical is a key factor in assessing its environmental hazard, as it determines the duration of its presence and potential for exposure. nih.gov 2,3,7,8-TCDF has an estimated atmospheric half-life of around 60 days, primarily due to reactions with hydroxyl radicals. nih.govwikipedia.org In soil, its half-life is also estimated to be approximately 60 days. wikipedia.org However, under certain conditions, various degradation pathways can lead to its transformation.

Photochemical Transformation

Photochemical degradation is a significant pathway for the transformation of TCDFs in the environment. ias.ac.in TCDFs can be decomposed when exposed to ultraviolet (UV) light, including natural sunlight. capes.gov.brcdc.gov The process often involves photochemical dechlorination, where chlorine atoms are removed from the molecule. capes.gov.br

Studies on the related compound 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) show that in aqueous solutions, UV light can induce a novel photochemical pathway. This pathway leads to the cleavage of the C-O bond and rearrangement to form 2,2'-dihydroxy-4,4',5,5'-tetrachlorobiphenyl, with dechlorination pathways being minor. nih.gov For some tetrachlorinated PCDFs, degradation rates in natural water under sunlight are about twice as fast as in distilled water, suggesting that substances in natural waters can act as sensitizers, enhancing the rate of photolysis. ias.ac.in This enhanced degradation in natural waters is critical for the environmental fate of these compounds. ias.ac.in

Biological Degradation Mechanisms (e.g., Microbial)

While generally resistant to biodegradation, some microbial degradation of TCDFs can occur. ias.ac.in The initial step in the biodegradation of similar chlorinated aromatic pollutants often involves hydroxylation by monooxygenase enzymes, leading to catechol derivatives. nih.gov These intermediates are then subject to ring cleavage by dioxygenases, which is a crucial step toward mineralization. nih.gov

In mammals, metabolism is a key elimination pathway for TCDFs. nih.gov For instance, in rats, 2,3,7,8-TCDF is metabolized in the liver and primarily excreted via feces. nih.govnih.gov Studies using isolated rat hepatocytes showed that the metabolism of TCDD and TCDF was directly proportional to their concentrations. nih.gov The ability of organisms to metabolize these compounds is a critical factor in their bioaccumulation and persistence within biological systems. The consideration of microbial community adaptation is also seen as essential in accurately assessing environmental persistence. nih.gov

Thermal Stability and Transformation Characteristics

PCDFs exhibit high thermal stability, with decomposition temperatures generally above 700°C. aaqr.orgcdc.gov This stability means that incomplete combustion processes are a primary source of their formation and release into the environment. wikipedia.orgnm.gov TCDFs can be formed during the combustion and pyrolysis of organochlorine compounds or even non-chlorinated organic materials in the presence of a chlorine source. wikipedia.org Specific formation routes include the intramolecular cyclization of predibenzofurans and the thermal conversion of chlorinated diphenyl ethers. wikipedia.orgnm.gov

Table 2: Thermal Properties of 2,3,7,8-Tetrachlorodibenzofuran

| Property | Value | Reference |

|---|---|---|

| Decomposition Temperature | >700 °C (for TCDD) | cdc.gov |

| Enthalpy of Sublimation (ΔsubH) | 124 kJ/mol at 323 K | nist.gov |

Bioavailability and Trophic Transfer of 2,3,4,7 Tcdf

Bioaccumulation Dynamics in Aquatic and Terrestrial Biota

Uptake and Tissue Accumulation Profiles

Specific uptake and tissue accumulation data for 2,3,4,7-TCDF are not well-documented. However, for PCDFs in general, uptake occurs from the environment via ingestion of contaminated food, water, and sediment. epa.gov Due to their lipophilic (fat-loving) nature, these compounds tend to accumulate in the adipose (fat) tissue of organisms. nih.gov High concentrations are often found in the fatty tissues of fish, as well as in meat, eggs, and dairy products. nih.gov

For the more-studied 2,3,7,8-TCDF, studies in mink have shown accumulation in both adipose and hepatic (liver) tissues. nih.govoup.com In rats, 2,3,7,8-TCDF has been shown to accumulate primarily in the liver, with lesser amounts in adipose tissue and skin. nih.gov It is expected that 2,3,4,7-TCDF would follow a similar distribution pattern, partitioning to lipid-rich tissues, but likely at much lower concentrations and with a shorter retention time due to its molecular structure.

Influencing Factors on Bioaccumulation (e.g., Congener Structure, Lipophilicity)

The bioaccumulation potential of any PCDF congener is governed by several key factors:

Congener Structure: This is the most critical factor. The presence of chlorine atoms in the 2, 3, 7, and 8 positions allows the molecule to bind strongly to the Ah receptor, which leads to greater persistence, reduced metabolism, and higher bioaccumulation. epa.gov Because 2,3,4,7-TCDF lacks the chlorine atom at the 8-position, its ability to bind to the Ah receptor is significantly reduced, making it more susceptible to metabolic processes and less likely to bioaccumulate to high levels. The predominant forms of PCDFs retained in tissues are the 2,3,7,8-substituted congeners. epa.gov

Lipophilicity: Generally, as the degree of chlorination increases, so does a compound's lipophilicity (measured as the octanol-water partition coefficient, or Kow), leading to a greater tendency to partition into fatty tissues. epa.gov However, for highly chlorinated congeners, very high lipophilicity can lead to reduced bioavailability from sources like sediment. frontiersin.org Less chlorinated congeners are sometimes accumulated more efficiently than more highly chlorinated ones. frontiersin.org

Metabolism: An organism's ability to metabolize and excrete a compound is a primary determinant of its bioaccumulation. Compounds that are poorly metabolized tend to remain in tissues and can be passed up the food chain. usgs.gov Lighter chlorinated congeners, particularly those not substituted at the 2,3,7,8 positions, are generally more susceptible to metabolic breakdown. mdpi.com For example, studies in mink showed that 2,3,7,8-TCDF had a very short elimination half-life of less than 15 hours, which was further accelerated when co-administered with other congeners that induce metabolic enzymes. nih.govoup.com It is highly probable that 2,3,4,7-TCDF is also metabolized and cleared relatively quickly compared to its 2,3,7,8-substituted counterpart.

Biomagnification within Ecological Food Webs

Trophic Transfer Efficiencies and Food Chain Multipliers

Biomagnification is the process by which the concentration of a contaminant increases in organisms at successively higher levels in a food chain. This process is quantified using metrics like Trophic Transfer Efficiency (TTE) and food chain multipliers.

There is no specific information available in the scientific literature for the TTE or food chain multipliers of 2,3,4,7-TCDF. Research on the biomagnification of PCDFs has focused almost exclusively on 2,3,7,8-TCDD and other toxic equivalents. epa.govusgs.gov For these compounds, biomagnification is significant, particularly between fish and fish-eating birds. epa.gov However, even for the persistent 2,3,7,8-TCDD, biomagnification is not always significant between lower trophic levels, such as between fish and their invertebrate prey, partly due to biotransformation by forage fish. epa.gov

Given its molecular structure, 2,3,4,7-TCDF is expected to have a very low potential for biomagnification. Its anticipated rapid metabolism would prevent significant accumulation and transfer between trophic levels.

Modeling of Biomagnification Potential

Mathematical models are used to predict the potential of a chemical to biomagnify. These models typically incorporate factors such as a chemical's lipophilicity, resistance to metabolic breakdown, and the structure of the food web. usgs.gov

No studies have been identified that specifically model the biomagnification potential of 2,3,4,7-TCDF. However, general screening models have been developed that identify two key traits for high biomagnification potential: poor metabolism by organisms and low water solubility (high lipophilicity). usgs.gov Chemicals that are metabolized slowly are nearly 100% likely to biomagnify. usgs.gov

Based on these principles, a model for 2,3,4,7-TCDF would predict a low biomagnification potential. Its structure suggests it is more readily metabolized than 2,3,7,8-substituted congeners, which is the dominant factor limiting its potential to concentrate up the food chain. Toxicokinetic models developed for 2,3,7,8-TCDF and 2,3,4,7,8-PeCDF in mink illustrate the critical role of enzyme induction and rapid clearance in reducing the bioaccumulation of certain PCDF congeners. nih.govoup.com

Mechanistic Basis of 2,3,4,7 Tcdf Biological Interactions

Aryl Hydrocarbon Receptor (AhR) Activation and Signal Transduction

The activation of the AhR is a critical step in mediating the effects of 2,3,4,7-TCDF and other dioxin-like compounds. nih.govosti.gov This process involves the binding of the ligand to the receptor, followed by a series of conformational changes and nuclear translocation, leading to the regulation of specific target genes.

Ligand Binding Characteristics and Receptor Affinity

2,3,4,7-TCDF, like other halogenated aromatic hydrocarbons, binds to the AhR. nih.gov While specific binding affinity data for the 2,3,4,7-TCDF isomer is not extensively detailed in the provided results, the general mechanism involves the ligand entering the cell and binding to the cytosolic AhR complex. This complex also includes chaperone proteins. nih.gov The binding of a ligand, such as a polychlorinated dibenzofuran (B1670420) (PCDF), initiates a conformational change in the receptor. nih.gov Studies on the closely related 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) show that this binding can be very stable and essentially irreversible, which may contribute to its sustained biological activity. nih.govosti.gov Competitive binding assays using radiolabeled TCDD are a common method to determine the relative affinity of other compounds, including PCDFs, for the AhR. nih.gov

AhR-Mediated Gene Regulation (e.g., Induction of Cytochrome P450 Enzymes like CYP1A1)

Upon ligand binding, the AhR translocates to the nucleus and dimerizes with the AhR nuclear translocator (ARNT). mdpi.com This activated AhR/ARNT heterodimer then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) or dioxin responsive elements (DREs) in the promoter regions of target genes. nih.gov

A well-documented consequence of AhR activation by compounds like 2,3,4,7-TCDF is the induction of cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1A2. caymanchem.com For instance, 2,3,4,7,8-pentachlorodibenzofuran, a closely related compound, has been shown to induce the expression of CYP1A1 and CYP1A2 in primary human hepatocytes. caymanchem.com This induction is a direct result of the AhR/ARNT complex binding to the XREs of the CYP1A1 gene, leading to increased transcription. oup.com The induction of these enzymes is a key biomarker for exposure to AhR agonists.

Downstream Cellular and Molecular Pathways

The activation of the AhR and subsequent gene regulation by 2,3,4,7-TCDF initiates a variety of downstream cellular and molecular pathways. The induction of CYP1A1 and other metabolic enzymes can alter the metabolism of both endogenous and exogenous compounds. nih.gov Beyond xenobiotic metabolism, AhR activation has been linked to a wide range of biological effects, including modulation of the immune system, disruption of endocrine pathways, and alterations in cell growth and differentiation. nih.govepa.gov

For example, activation of the AhR by TCDD has been shown to induce the production of tumor necrosis factor-alpha (TNF-α) in macrophages through a pathway involving the epidermal growth factor receptor (EGFR) and extracellular signal-regulated kinase (ERK). nih.gov Furthermore, AhR activation can influence immune responses by promoting the generation of regulatory T cells. nih.gov It can also impact metabolic processes, with exposure to TCDD leading to changes in the gut microbiome and bile acid metabolism, which are consistent with the progression of non-alcoholic fatty liver disease. mdpi.com Exposure to 2,3,7,8-TCDF has been observed to decrease glucose homeostasis and increase bile acid metabolic processes in mice. wikipedia.org

Comparative Toxicological Potency Assessment

To assess the risk posed by complex mixtures of dioxin-like compounds, a framework has been developed to compare the toxicological potency of individual congeners to the most toxic form, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). wikipedia.org

Relative Potency to 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)

The toxicological potency of 2,3,4,7-TCDF and other dioxin-like compounds is typically expressed relative to TCDD, which is considered the most potent congener and is assigned a reference value of 1.0. wikipedia.orgcdc.govfreshdesk.com The relative potency (ReP) is determined by comparing the dose of a compound required to produce a specific toxic or biological effect to the dose of TCDD required to produce the same effect. ornl.gov These comparisons are made across a range of in vivo and in vitro studies. For example, studies have compared the effects of other PCDFs, like 2,3,4,7,8-pentachlorodibenzofuran, to TCDD in terms of their ability to disrupt the fetal pituitary-gonad axis, with the PnCDF being found to be significantly less potent. nih.gov

Toxic Equivalency Factor (TEF) Framework and Application

The Toxic Equivalency Factor (TEF) is a consensus value that represents the relative potency of a dioxin-like compound compared to TCDD. wikipedia.orgornl.govnumberanalytics.com These factors are derived from a comprehensive review of the available scientific data and are used for risk assessment purposes. cdc.govornl.gov The World Health Organization (WHO) has established TEF values for various dioxin-like compounds, including PCDFs. numberanalytics.com

The TEF for 2,3,4,7-TCDF has been assigned a value based on its ability to elicit AhR-mediated responses. To calculate the total toxic equivalency (TEQ) of a mixture, the concentration of each individual congener is multiplied by its respective TEF, and the results are summed. freshdesk.comnumberanalytics.com This approach allows for the assessment of the combined risk of exposure to complex mixtures of these compounds found in the environment. cdc.govepa.gov

Table 1: WHO 2005 Toxic Equivalency Factors (TEFs) for Polychlorinated Dibenzofurans (PCDFs)

| Compound | TEF Value |

| 2,3,7,8-Tetrachlorodibenzofuran (TCDF) | 0.1 |

| 1,2,3,7,8-Pentachlorodibenzofuran (PeCDF) | 0.03 |

| 2,3,4,7,8-Pentachlorodibenzofuran (PeCDF) | 0.3 |

| 1,2,3,4,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 |

| 1,2,3,6,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 |

| 1,2,3,7,8,9-Hexachlorodibenzofuran (HxCDF) | 0.1 |

| 2,3,4,6,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 |

| 1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF) | 0.01 |

| 1,2,3,4,7,8,9-Heptachlorodibenzofuran (HpCDF) | 0.01 |

| Octachlorodibenzofuran (OCDF) | 0.0003 |

This table is based on the World Health Organization's 2005 re-evaluation of TEFs for human health risk assessment.

In Vitro and In Vivo Dose-Response Relationships

The biological effects of 2,3,7,8-Tetrachlorodibenzofuran (TCDF) are intrinsically linked to the dose at which exposure occurs. Both laboratory (in vitro) and whole-organism (in vivo) studies have established clear dose-response relationships for various endpoints, ranging from gene expression to overt toxicity. These relationships are crucial for understanding the potency of TCDF and the mechanisms by which it exerts its effects.

In vivo studies in C57BL/6 mice have provided detailed insights into the dose-dependent effects of TCDF on hepatic gene expression. Following oral administration of TCDF at doses ranging from 0.3 to 300 µg/kg, a significant dose-dependent alteration in the expression of numerous genes was observed. nih.gov Automated modeling of this data identified 837 genes with a clear dose-response relationship. nih.gov Of these, 179 genes exhibited a sigmoidal dose-response, with calculated ED50 values (the dose required to produce 50% of the maximum response) ranging from 0.74 to 299.9 µg/kg. nih.govoup.com For comparison, the benchmark compound 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) induced sigmoidal dose-responses in 270 genes with a generally lower ED50 range of 0.08 to 42.2 µg/kg, highlighting its greater potency. nih.govoup.com The induction of ethoxyresorufin-O-deethylase (EROD) activity, a classic biomarker of AhR activation, also showed a clear dose-response with a relative potency (REP) of 0.04 compared to TCDD. nih.govoup.com

Further in vivo research in rats has shown that TCDF can induce its own metabolism in a dose-dependent manner. Pretreatment of rats with 1.0 µmol/kg of TCDF led to a significant increase in the biliary excretion of a subsequent TCDF dose. nih.gov This suggests that at certain exposure levels, TCDF enhances its own clearance, a factor that complicates the direct extrapolation of dose-response relationships across different exposure scenarios. nih.gov

Studies in aquatic species also demonstrate dose-dependent toxicity. In rainbow trout (Oncorhynchus mykiss) continuously exposed to TCDF for 28 days, significant effects on growth and survival were observed. nm.gov A no-observed-effect concentration (NOEC) for growth was established at 0.41 ng/L, while the NOEC for survival was 1.79 ng/L, indicating that growth is a more sensitive endpoint to TCDF exposure in this species. nm.gov

The following table summarizes key dose-response data for TCDF from in vivo studies.

Species-Specific Differences in AhR Responsiveness

The biological and toxicological responses to TCDF are mediated primarily through the aryl hydrocarbon receptor (AhR), and the responsiveness of this receptor varies significantly across different species. nih.gov These differences are a critical factor in toxicology and risk assessment, as data from one species cannot always be directly extrapolated to another, including humans. nih.govnih.gov The variations in response are attributed to several factors, primarily the molecular structure of the AhR itself and the cellular machinery that follows its activation. nih.govnih.gov

The AhR protein consists of several domains, including a highly conserved basic-helix-loop-helix (bHLH) domain and a more variable ligand-binding domain (LBD) and transactivation domain (TAD). nih.govresearchgate.net While the mechanism of AhR activation is generally conserved, minor differences in the amino acid sequence of the LBD can dramatically alter ligand binding affinity and subsequent downstream signaling. nih.gov For instance, the AhR-LBD amino acid sequence is highly conserved between mice and rats (97%), but both share only about 85-87% identity with the human AhR-LBD. nih.gov Furthermore, the C-terminal TAD shows even greater divergence, with only 58% similarity between humans and mice. nih.gov These structural differences are thought to underlie the observed species-specific sensitivities to AhR agonists. nih.govnih.gov For example, human hepatocytes are reportedly less sensitive to TCDD-induced gene expression than rat hepatocytes. nih.gov

Pharmacokinetic parameters, such as metabolic clearance and tissue distribution, also exhibit significant species specificity, contributing to differential toxicity. A physiological model for TCDF pharmacokinetics in rats, mice, and monkeys revealed that the liver had the highest tendency to concentrate the compound in all three species, but the tissue-to-blood distribution coefficient was much higher in the mouse (130) than in the monkey (30). nih.gov The intrinsic metabolic clearance rate also varied, ranging from 0.45 ml/min/kg in monkeys to 2.8 ml/min/kg in mice, indicating much faster metabolism in mice. nih.gov Fish also show distinct pharmacokinetic profiles; in channel catfish (Ictalurus punctatus), TCDF has a relatively short biological half-life of 3.6 days, with the liver showing a high capacity to accumulate and metabolize the compound. nih.gov

These underlying molecular and pharmacokinetic differences manifest as varied toxicological potencies across species. Guinea pigs are exceptionally sensitive to dioxin-like compounds, while hamsters are quite resistant. nih.govwikipedia.org Even within a single species, different strains can show different sensitivities. nih.gov The toxicological data highlights a wide range of responses to TCDF across different animal classes.

The following table summarizes pharmacokinetic and toxicological data for TCDF in various species, illustrating these differences.

Table of Mentioned Compounds

Remediation and Environmental Management of 2,3,4,7 Tcdf Contamination

Ex Situ Remediation Technologies for Contaminated Media

Ex situ remediation involves the excavation or removal of contaminated media, such as soil or sediment, for treatment at another location, either on-site or off-site. This approach allows for greater control over treatment conditions, leading to higher efficiency and reliability in contaminant removal.

Thermal Treatment Processes (e.g., Thermal Desorption, Incineration)

Thermal treatment is a well-established and highly effective method for the destruction of persistent organic pollutants like PCDFs from soil and other solid matrices. princeton.edu These technologies use heat to either destroy the contaminants or separate them from the soil for subsequent treatment.

Thermal Desorption: This process uses heat to volatilize contaminants from the soil without destroying them. wikipedia.orgcrccare.com Low-temperature thermal desorption (LTTD) operates between 93°C and 315°C, while high-temperature systems can reach up to 538°C. tpsgc-pwgsc.gc.ca The volatilized contaminants are then transferred to an off-gas treatment system, such as a secondary combustion chamber or an activated carbon filter, where they are destroyed or captured. wikipedia.org Thermal desorption is effective for a wide range of organic compounds, including chlorinated compounds like dioxins and furans. crccare.com The primary advantage is that it can decontaminate the soil while preserving its physical properties, potentially allowing for its reuse. tpsgc-pwgsc.gc.ca

Incineration: This is a high-temperature destruction technology that is considered one of the most effective ways to destroy dioxins and furans. princeton.edu Operating at temperatures typically above 1,200°C, incineration breaks down the chemical structure of 2,3,4,7-TCDF into less harmful compounds like carbon dioxide, water, and hydrogen chloride. princeton.edu The U.S. Environmental Protection Agency (EPA) has demonstrated destruction and removal efficiencies (DREs) of 99.9999% for dioxins using mobile incinerators on contaminated soils. princeton.edu

| Technology | Operating Temperature | Mechanism | Reported Efficiency for Dioxins/Furans | Key Considerations |

|---|---|---|---|---|

| Low-Temperature Thermal Desorption (LTTD) | 93°C - 315°C | Volatilization and separation of contaminants from soil. tpsgc-pwgsc.gc.ca | High; can reduce contaminant levels by over 99%. crccare.com | Requires off-gas treatment; soil properties are largely preserved. tpsgc-pwgsc.gc.ca |

| High-Temperature Thermal Desorption | 315°C - 538°C | Volatilization and separation; some chemical destruction may occur. tpsgc-pwgsc.gc.ca | Very high; effective for higher-boiling-point compounds. crccare.com | Energy-intensive; requires robust off-gas treatment. |

| Incineration | > 1,200°C | Complete chemical destruction of contaminants. princeton.edu | Up to 99.9999% Destruction and Removal Efficiency (DRE). princeton.edu | High energy consumption; potential for public opposition; requires stringent air pollution control. taylorfrancis.com |

Chemical Dehalogenation and Degradation Methods (e.g., Zero-Valent Metals, Base Catalyzed Decomposition)

Chemical methods aim to degrade 2,3,4,7-TCDF by altering its chemical structure, primarily through the removal of chlorine atoms (dehalogenation), which significantly reduces its toxicity.

Zero-Valent Metals (ZVM): This technology utilizes elemental metals, most commonly iron (zero-valent iron or ZVI), as a reducing agent to promote the reductive dehalogenation of chlorinated organic compounds. mdpi.comnih.gov In this process, the iron metal donates electrons that break the carbon-chlorine bonds, replacing chlorine atoms with hydrogen atoms. ucf.edu The effectiveness of ZVI is highly dependent on its surface area and reactivity, which can be enhanced by using nanoscale particles or combining it with a second metal like palladium or nickel to form a bimetallic system. mdpi.comlouisville.edu While widely studied for chlorinated solvents like trichloroethylene, the principles are applicable to other chlorinated aromatics like PCDFs. louisville.eduresearchgate.netnih.gov

Base-Catalyzed Decomposition (BCD): BCD is a chemical treatment process that effectively destroys chlorinated aromatic compounds. The process involves mixing the contaminated soil with a base (like sodium hydroxide or sodium bicarbonate) and a hydrogen-donor oil at elevated temperatures (typically 200-400°C). The reagents facilitate the stripping of chlorine atoms from the aromatic ring structure, converting the hazardous compounds into less toxic products.

| Method | Primary Reagent(s) | Mechanism | Applicability to Chlorinated Aromatics |

|---|---|---|---|

| Zero-Valent Iron (ZVI) | Elemental Iron (Fe⁰) | Reductive dehalogenation via electron transfer from the metal surface. ucf.edu | Proven effective for a wide range of chlorinated organic compounds. mdpi.com |

| Base-Catalyzed Decomposition (BCD) | Alkali metal compounds, hydrogen-donor oil | Nucleophilic substitution reaction that strips chlorine atoms from the molecule. | Demonstrated effectiveness for destroying dioxins, furans, and PCBs in various matrices. |

Physical Separation Techniques (e.g., Soil Washing)

Soil washing is a water-based, ex situ process that separates contaminants from soil by scrubbing the soil with a washing solution and then separating the clean, coarser-grained fraction from the contaminated, fine-grained fraction. frtr.govmatecindustries.com This technology is based on the principle that most persistent organic pollutants, including PCDFs, tend to bind tightly to the fine silt, clay, and organic matter particles in the soil. frtr.gov

The process typically involves:

Screening: Excavated soil is pre-treated to remove large debris and rocks. frtr.gov

Washing: The soil is mixed with a washing fluid (which can be water, or water amended with surfactants, acids, or chelating agents) in a scrubbing unit. matecindustries.com This action transfers the contaminants from the coarse sand and gravel particles into the washing fluid and concentrates them in the fine particle fraction.

Separation: The washed soil is physically separated into different particle size fractions (e.g., gravel, sand, silt/clay). osti.gov

Treatment: The clean, coarse fraction can often be returned to the site. The smaller volume of contaminated fine particles and the used washing fluid require further treatment or secure disposal. frtr.gov

Soil washing is a volume-reduction technology rather than a destruction technology. frtr.gov Its effectiveness is highly dependent on the soil type, with sandy and gravelly soils being more suitable than soils with high silt or clay content. frtr.gov

In Situ Remediation Approaches

In situ remediation technologies treat contaminants in place without excavating the soil or pumping out the groundwater. researchgate.net These methods are often less disruptive, generate less waste, and can be more cost-effective than ex situ options, although they may require longer treatment times and offer less certainty in performance.

Bioremediation Strategies (e.g., Bacterial and Fungal Degradation)

Bioremediation uses microorganisms to break down contaminants into less toxic substances. For highly chlorinated compounds like 2,3,4,7-TCDF, this process is challenging due to their recalcitrant nature. However, certain specialized microorganisms have shown the ability to degrade PCDFs.

Bacterial Degradation: Some anaerobic bacteria can reductively dehalogenate chlorinated compounds, using them as electron acceptors in a process known as halorespiration. While much of this research has focused on chlorinated solvents, studies have shown that certain bacterial consortia can dechlorinate PCDFs. nih.gov Aerobic bacteria, on the other hand, can sometimes degrade less-chlorinated aromatic compounds through oxidative pathways, but highly chlorinated congeners are resistant.

Fungal Degradation: Certain types of fungi, particularly white-rot fungi, produce powerful, non-specific extracellular enzymes (such as lignin peroxidases and manganese peroxidases) that can break down a wide variety of persistent organic pollutants, including dioxins and furans. nih.gov Strains of Penicillium, Aspergillus, and Cladosporium have been investigated for their ability to degrade chlorinated pesticides and related compounds. researchgate.netnih.govplos.org Fungal bioremediation is considered a promising approach for treating soils contaminated with these recalcitrant chemicals.

Photodegradation and Photocatalytic Applications

Photodegradation involves the use of light energy to break down chemical compounds. This process can occur naturally via sunlight or be enhanced through technological applications.

Photodegradation: Polychlorinated dibenzofurans can undergo photolysis when exposed to ultraviolet (UV) light. Studies on the closely related 2,3,4,7,8-pentachlorodibenzofuran (PeCDF) have shown that it undergoes photodegradation under sunlight in natural waters, with the rate being significantly faster in lake water compared to distilled water. ias.ac.in This enhancement is attributed to sensitizers present in natural waters that facilitate the reaction. ias.ac.in The primary degradation pathway is reductive dechlorination, where chlorine atoms are sequentially removed from the molecule. csbsju.edu

Photocatalytic Applications: This is an advanced oxidation process that uses a semiconductor catalyst, most commonly titanium dioxide (TiO₂), to enhance the rate of photodegradation. nih.gov When TiO₂ is irradiated with UV light, it generates highly reactive hydroxyl radicals that can non-selectively attack and degrade organic pollutants. Research on 2,3,7,8-TCDF has demonstrated that using a titanium-based catalyst can lead to 98-99% degradation after 70 minutes of UV irradiation. nih.gov The process breaks down the TCDF into lower chlorinated congeners and, ultimately, less toxic compounds. nih.govmdpi.com

| Catalyst System | UV Wavelength(s) | Solvent/Medium | Key Finding | Reference |

|---|---|---|---|---|

| Titanium(IV) oxide-silicon dioxide (Ti-Si) | 254 nm and 302 nm | Methanol-Tetrahydrofuran | 98-99% degradation of TCDF occurred after 70 minutes. The rate with the catalyst was 4.3 times faster than without. nih.gov | nih.gov |

| Silver-doped Zeolite Y (AgY) | 254 nm and 302 nm | Not specified | A higher rate of TCDF degradation was observed in the presence of the catalyst compared to UV light alone. researchgate.net | researchgate.net |

| Silver Titanium Zeolite (AgTiY) | 302 nm | Methanol-Tetrahydrofuran | Achieved 91% removal of the related compound 2,3,7,8-TCDD after 60 minutes. mdpi.com | mdpi.com |

Adsorption-Based Treatments (e.g., Activated Carbon Amendments)

Adsorption-based treatments represent a promising in-situ remediation strategy for soils and sediments contaminated with 2,3,4,7-Tetrachlorodibenzofuran (2,3,4,7-TCDF) and other related persistent organic pollutants (POPs). This approach utilizes sorbent materials, most notably activated carbon (AC), to bind contaminants, thereby reducing their bioavailability and mobility in the environment. clu-in.orgwhiterose.ac.uk The technology involves applying AC-based amendments directly into the contaminated matrix, where the carbon particles act as passive adsorbents. frtr.gov

The primary mechanism of this treatment is the strong sequestration of hydrophobic organic compounds like TCDFs within the porous structure of the activated carbon. whiterose.ac.uknih.gov This process significantly lowers the concentration of the contaminant in the aqueous phase (porewater), which is a key factor in its uptake by organisms. clu-in.orgserdp-estcp.mil Studies on related dioxin compounds have demonstrated that sequestration by activated carbon can effectively eliminate mammalian bioavailability. nih.govnih.gov Once sorbed, the bond between the contaminant and the activated carbon is very strong, with studies showing that the compound is largely irreversibly-sequestered. whiterose.ac.uknih.gov For instance, one study found that even with a strong solvent like methanol, less than 20% of a related dioxin compound was desorbed from granular activated carbon (GAC), indicating a high degree of sequestration. nih.gov

Activated carbon amendments can be manufactured from various raw materials and are available in different forms, such as granular activated carbon (GAC) and powdered activated carbon (PAC). whiterose.ac.uk These materials can be functionalized, for example, by impregnating them with iron oxide (Fe₃O₄) to create magnetic composites that can be recovered from soils using magnetic separation. nih.gov The effectiveness of AC is linked to its high specific surface area and pore structure, which provides ample sites for adsorption. mdpi.com

The application of AC-based technology involves two main processes: adsorption for rapid contaminant removal from the aqueous phase and subsequent degradation, which can be facilitated by including other reactive amendments that promote biotic or abiotic breakdown. clu-in.org Research has shown long-term effectiveness, with studies on similar contaminants like PCBs demonstrating sustained reductions in bioavailability for over 82 months post-application. serdp-estcp.mil

Table 1: Research Findings on Activated Carbon for Dioxin and Related Compound Sequestration

| Study Focus | Contaminant(s) | Key Findings | Reference(s) |

| Bioavailability Reduction | 2,3,7,8-TCDD | Sequestration by microporous activated carbon eliminated key aryl hydrocarbon receptor-mediated responses in mice, indicating a loss of bioavailability. | nih.gov |

| Sequestration Strength | Dibenzofuran (B1670420) (DD) | Magnetized and non-magnetized GAC showed a strong affinity for DD, with less than 20% desorption even in 99.9% methanol, suggesting irreversible sequestration. | nih.gov |

| Long-Term Effectiveness | Polychlorinated Biphenyls (PCBs) | AC amendment provided a sustained reduction in PCB availability (85 to >90%) in sediment porewater and biota 82 months after application. | serdp-estcp.mil |

| In-Situ Remediation Mechanism | General Chlorinated Solvents | AC-based amendments work via a two-step process: rapid adsorption from the aqueous phase followed by degradation from reactive components in the amendment. | clu-in.org |

| Promotion of Bioremediation | 2,4,6-trinitrotoluene (TNT) | Adding AC to highly contaminated soil decreased TNT concentrations in the soil solution, reducing toxicity and promoting transformation and binding of TNT. | nih.gov |

Preventive Measures and Best Available Techniques/Best Environmental Practices (BAT/BEP)

The most effective strategy for managing 2,3,4,7-TCDF and other unintentionally produced POPs (UPOPs) is prevention. kalicikirleticiler.com This approach is formalized under international agreements like the Stockholm Convention, which mandates the use of Best Available Techniques (BAT) and Best Environmental Practices (BEP) to minimize and ultimately eliminate the release of these substances. nih.govpops.int BAT refers to the most effective and advanced, economically and technically viable techniques for preventing or minimizing industrial emissions and their environmental impact. isc3.orgwww.gov.ukvito.be BEP involves the application of the most appropriate combination of environmental control measures and strategies. unido.org Together, BAT and BEP provide a framework for integrated pollution prevention and control across various industrial sectors. kalicikirleticiler.comnih.gov

Process Modifications in Industrial Operations

A core principle of BAT is the implementation of process modifications to prevent the formation of pollutants at the source. kalicikirleticiler.comeuropa.eu This "cleaner production" approach is a preventive, company-specific environmental initiative intended to minimize waste and emissions. kalicikirleticiler.com For industries that are potential sources of 2,3,4,7-TCDF, such as chemical manufacturing and metallurgical processes, this involves a thorough analysis of material and energy flows to identify opportunities for source reduction.

Key process modifications and control measures include:

Substitution of raw materials: Replacing chlorinated precursor compounds with non-chlorinated alternatives where feasible can directly prevent the formation of PCDD/Fs.

Process control and optimization: Maintaining stable and optimized operating conditions, such as temperature, pressure, and residence time, can minimize the conditions conducive to TCDF formation. This includes avoiding the so-called "de novo synthesis" temperature window (approximately 200-450°C) in the presence of chlorine, a carbon source, and a catalyst like copper.

Improved process design: Implementing modern, efficient process designs that reduce the potential for carry-over of precursors into cooler, downstream parts of the system where dioxin/furan formation can occur.

Effective management practices: Adhering to strict operational procedures, providing comprehensive employee training, and implementing robust process safety management systems are crucial organizational measures. pressbooks.pubosha.gov This ensures that processes are run as designed and that deviations that could lead to increased emissions are quickly corrected. osha.gov

The European Union's BAT Reference Documents (BREFs) provide sector-specific guidance on the best techniques for preventing and controlling industrial pollution, serving as a key resource for implementing these process modifications. www.gov.ukapquimica.pt

Emission Control Technologies in Combustion Sources

For sources where the formation of 2,3,4,7-TCDF cannot be entirely prevented, such as in waste incineration, end-of-pipe emission control technologies are a critical component of BAT. unido.org These technologies are designed to treat flue gases and remove PCDD/Fs before they are released into the atmosphere. A multi-stage approach combining different technologies is often necessary to achieve high removal efficiencies. europa.eu

Commonly employed emission control technologies include:

Activated Carbon Injection (ACI): This is one of the most effective methods for removing PCDD/Fs from flue gas. epa.gov Powdered activated carbon is injected into the gas stream, where it adsorbs the contaminants. The carbon is then captured by downstream particulate matter control devices. epa.gov

Particulate Matter Control: Devices like fabric filters (baghouses) and electrostatic precipitators (ESPs) are essential for capturing particulate matter, to which PCDD/Fs are often bound. kalicikirleticiler.comunido.org High-efficiency fabric filters are generally preferred as they also effectively collect the injected activated carbon.

Selective Catalytic Reduction (SCR): While primarily designed to reduce nitrogen oxides (NOx), SCR systems can also contribute to the destruction of PCDD/Fs. epa.govepa.gov In this process, ammonia is injected into the flue gas, which then passes over a catalyst, converting NOx to nitrogen and water. epa.govmeca.org The catalytic process can also break down dioxin and furan molecules.

Scrubbers: Wet and dry scrubbers are used to remove acid gases (like HCl and SO₂) from the flue gas. epa.gov By removing chlorinated compounds, scrubbers can help reduce the precursors available for downstream dioxin/furan formation.

Table 2: Comparison of Emission Control Technologies for PCDD/F Removal

| Technology | Primary Function | PCDD/F Removal Mechanism | Typical Efficiency |

| Activated Carbon Injection (ACI) | Adsorption of organic pollutants and mercury | Adsorbs gaseous PCDD/Fs onto carbon particles, which are then filtered out. | >90% |

| Fabric Filters (Baghouses) | Particulate matter removal | Captures particle-bound PCDD/Fs and injected activated carbon. | High (>99% for particles) |

| Electrostatic Precipitators (ESPs) | Particulate matter removal | Captures particle-bound PCDD/Fs using an electrostatic charge. | High (99 - 99.9% for particles) |

| Selective Catalytic Reduction (SCR) | NOx reduction | Catalytic destruction of PCDD/F molecules. | 50% to >99% for NOx; variable for PCDD/F |

| Wet/Dry Scrubbers | Acid gas removal | Removes chlorinated precursors (e.g., HCl), reducing potential for de novo synthesis. | High for acid gases |

Ecological Risk Assessment and Regulatory Science of 2,3,4,7 Tcdf

Methodological Frameworks for Ecological Risk Characterization

The ecological risk assessment of 2,3,4,7-TCDF follows established frameworks, such as those developed by the U.S. Environmental Protection Agency (EPA), which guide scientists in a systematic evaluation. rmpcecologia.comepa.gov These frameworks are structured to ensure a comprehensive and scientifically sound assessment of the risks posed by chemical stressors to the environment. rmpcecologia.comepa.gov

Problem Formulation and Assessment Endpoints

The initial phase of the ecological risk assessment for 2,3,4,7-TCDF involves problem formulation. This critical step defines the scope and objectives of the assessment. It identifies the "assessment endpoints," which are the specific ecological values to be protected. For instance, an assessment endpoint could be the reproductive success of a particular fish or bird species known to be sensitive to dioxin-like compounds. tandfonline.comepa.gov

The problem formulation phase also involves developing a conceptual model that outlines the potential pathways through which ecological receptors might be exposed to 2,3,4,7-TCDF and the potential adverse effects. This includes identifying the sources of the contaminant, its transport and fate in the environment, and the species or communities at risk.

Exposure Characterization in Environmental Receptors

Exposure characterization quantifies the contact or co-occurrence of ecological receptors with 2,3,4,7-TCDF. This involves measuring or estimating the concentration of the chemical in various environmental media such as soil, sediment, water, and air. nih.govsaicmknowledge.org Due to its persistence and lipophilic nature, 2,3,4,7-TCDF can accumulate in the fatty tissues of organisms and biomagnify through the food web. nih.govecetoc.org

Exposure assessment for 2,3,4,7-TCDF often involves analyzing tissue samples from wildlife, such as fish, birds, and mammals, to determine the body burdens of the contaminant. tandfonline.comnih.gov These data, combined with information on the feeding habits and life history of the organisms, are used to estimate the dose of 2,3,4,7-TCDF that different populations are receiving.

Characterization of Ecological Effects and Stressor-Response Profiles

This phase of the risk assessment establishes the relationship between the level of exposure to 2,3,4,7-TCDF and the magnitude of adverse ecological effects. This is often referred to as the stressor-response profile. Data for this profile are typically derived from laboratory toxicity studies on various species, as well as from field observations. nm.gov

For 2,3,4,7-TCDF, a dioxin-like compound, the toxic effects are primarily mediated through the aryl hydrocarbon receptor (AhR). tandfonline.comnih.gov These effects can include reproductive and developmental problems, immunosuppression, and carcinogenicity. ontosight.ainih.gov The potency of 2,3,4,7-TCDF is often expressed relative to the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), using a Toxicity Equivalency Factor (TEF). This allows for the assessment of the combined toxic risk of complex mixtures of dioxin-like compounds. epa.govepa.gov

Development and Application of Ecological Models

Ecological models are indispensable tools in the risk assessment of 2,3,4,7-TCDF, particularly for understanding its behavior in the environment and predicting its effects on ecosystems.

Bioaccumulation and Food Web Models in Risk Assessment

Bioaccumulation models are mathematical tools used to predict the concentration of chemicals in organisms based on their exposure from the environment and their diet. ecetoc.orgsfu.ca For a persistent and lipophilic compound like 2,3,4,7-TCDF, these models are crucial for estimating its accumulation in individual organisms and its transfer through the food web. sfu.cafigshare.com

Food web models simulate the movement of contaminants through different trophic levels, from primary producers like algae to top predators. sfu.ca These models can help to identify species at the highest risk of accumulating harmful levels of 2,3,4,7-TCDF. The output of these models, often expressed as Bioconcentration Factors (BCFs), Bioaccumulation Factors (BAFs), and Biota-Sediment Accumulation Factors (BSAFs), provides critical information for risk characterization. sfu.ca

Table 1: Key Parameters in Bioaccumulation Modeling

| Parameter | Description |

| Bioconcentration Factor (BCF) | The ratio of the concentration of a chemical in an organism to its concentration in the surrounding water at steady state. |

| Bioaccumulation Factor (BAF) | The ratio of the concentration of a chemical in an organism to its concentration in the surrounding environment (water, sediment, and food) at steady state. |

| Biota-Sediment Accumulation Factor (BSAF) | The ratio of the lipid-normalized concentration of a chemical in an organism to its organic carbon-normalized concentration in the sediment. |

Environmental Monitoring Programs and Policy Implications

Environmental monitoring programs are essential for tracking the levels of 2,3,4,7-TCDF in the environment and assessing the effectiveness of regulatory actions. wikipedia.orgnrc.gov These programs involve the systematic collection and analysis of samples from various environmental compartments, including air, water, soil, sediment, and biota. nrc.govnrc.gov

The data generated from these monitoring programs inform policy decisions aimed at reducing the release and environmental impact of 2,3,4,7-TCDF. For example, the Stockholm Convention on Persistent Organic Pollutants is an international treaty that aims to eliminate or restrict the production and use of certain hazardous chemicals, including PCDFs. ontosight.ai Monitoring data helps to assess compliance with such agreements and to identify emerging "hot spots" of contamination that may require further investigation and remediation. ca.govca.gov

The policy implications of the ecological risk assessment of 2,3,4,7-TCDF can range from setting discharge limits for industrial sources to establishing consumption advisories for contaminated fish and wildlife. The ultimate goal is to use the best available science to protect ecological integrity and human health from the adverse effects of this toxic compound.

Frontiers and Future Directions in 2,3,4,7 Tcdf Research

Advancements in Ultra-Trace Analytical Chemistry

The accurate quantification of 2,3,4,7-TCDF in various environmental matrices is fundamental to understanding its fate, transport, and toxicological significance. The extremely low concentrations at which this and other dioxin-like compounds (DLCs) can be present, often in the parts-per-trillion (ppt) or even parts-per-quadrillion (ppq) range, necessitate highly sensitive and specific analytical methods. nih.gov

Recent advancements have focused on refining existing techniques and developing novel approaches for ultra-trace detection. Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) remains the gold standard for the definitive identification and quantification of 2,3,4,7-TCDF. nih.gov However, ongoing research is aimed at improving the efficiency of sample preparation, reducing analysis time, and lowering detection limits. Innovations in extraction and cleanup methods are crucial for removing interfering compounds from complex matrices like soil, sediment, and biological tissues. nih.govnih.gov

Refinement of In Silico and In Vitro Toxicological Models

Understanding the toxicological profile of 2,3,4,7-TCDF is critical for risk assessment. While in vivo animal studies have provided valuable data, there is a growing emphasis on the development and refinement of in silico and in vitro models to reduce reliance on animal testing and to more rapidly screen compounds. nih.govresearchgate.net

In Silico Models: Computational toxicology, or in silico modeling, utilizes computer-based simulations to predict the toxicity of chemicals based on their structure and physicochemical properties. nih.govljmu.ac.uk For 2,3,4,7-TCDF, quantitative structure-activity relationship (QSAR) models are being developed and refined to predict its binding affinity to the AhR and its relative potency (ReP) compared to the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). frontiersin.orgupf.edu These models are built on extensive datasets of related compounds and their known toxicities. The goal is to create robust models that can accurately predict the toxic potential of individual congeners and mixtures, thereby aiding in the prioritization of chemicals for further testing. frontiersin.org

In Vitro Models: In vitro studies, which are conducted using cells or tissues in a controlled laboratory setting, provide a means to investigate the specific cellular and molecular mechanisms of toxicity. nih.gov For 2,3,4,7-TCDF, cell-based assays are used to measure its ability to induce key events in the AhR signaling pathway, such as the induction of cytochrome P450 enzymes like CYP1A1. nih.gov Cell lines, such as the rat hepatoma H4IIE and the rainbow trout liver cell line RTL-W1, are used to determine the relative potencies of different congeners and to derive toxic equivalency factors (TEFs). nih.gov Research is ongoing to improve the representativeness of these models to human physiology and to develop more complex, multi-cellular systems that can better mimic the interactions within an organ. nih.gov

Innovation in Sustainable Remediation Technologies

The persistence of 2,3,4,7-TCDF in the environment necessitates the development of effective and sustainable remediation strategies for contaminated sites. wikipedia.orgalsglobal.eu The focus is shifting from traditional, often harsh and expensive, physical and chemical methods towards more environmentally friendly and cost-effective approaches. frontiersin.org

Bioremediation, which utilizes microorganisms to break down contaminants, is a promising area of innovation. frontiersin.org Researchers are isolating and characterizing bacterial and fungal strains that have the ability to degrade PCDFs. For example, some studies have identified fungal species that can degrade chlorinated dibenzofurans. researchgate.netnih.gov The goal is to enhance the natural attenuation processes and to develop bioaugmentation strategies where specific microbial consortia are introduced to contaminated sites to accelerate the degradation of 2,3,4,7-TCDF and other persistent organic pollutants.

Phytoremediation, the use of plants to remove, contain, or degrade environmental contaminants, is another sustainable approach being explored. teiee.net Research is investigating plant species that can accumulate or help degrade PCDFs in the soil. This can be a low-cost and aesthetically pleasing method for managing large areas of low-level contamination.

Other innovative technologies include the use of permeable reactive barriers (biowalls) containing materials that can adsorb or degrade contaminants as groundwater flows through them. usda.gov Research is also exploring the use of recycled organic and inorganic materials to enhance the remediation process, making it more sustainable. usda.gov

Global Transport and Transboundary Pollution Studies

Due to their persistence and semi-volatile nature, dioxin-like compounds, including 2,3,4,7-TCDF, can undergo long-range atmospheric transport. alsglobal.euacs.org This means that emissions in one region can lead to contamination in distant, seemingly pristine environments, such as the polar regions. alsglobal.eu Understanding the global transport pathways and the extent of transboundary pollution is crucial for developing effective international environmental policies. mdpi.comresearchgate.net

Current research in this area involves:

Atmospheric Modeling: Sophisticated computer models are used to simulate the movement of 2,3,4,7-TCDF and other pollutants in the atmosphere. These models incorporate data on emission sources, meteorological conditions, and chemical transformation processes to predict deposition patterns on a global scale.

Environmental Monitoring: Ongoing monitoring programs in various parts of the world, including remote areas, provide essential data to validate and refine these models. The analysis of air, soil, sediment, and biota samples helps to track the long-range transport and deposition of these compounds. alsglobal.eu

Source Apportionment: Advanced analytical techniques, in combination with statistical methods like principal component analysis, are used to identify the likely sources of PCDF contamination in different regions. researchgate.net This information is vital for targeting emission reduction efforts.

These studies are critical for international agreements like the Stockholm Convention on Persistent Organic Pollutants, which aims to eliminate or restrict the production and use of these harmful chemicals. nih.gov

Integrated Assessment Approaches for Dioxin-Like Compounds

Assessing the risks posed by 2,3,4,7-TCDF and other dioxin-like compounds requires an integrated approach that considers multiple lines of evidence. researchgate.net The Toxic Equivalency (TEQ) methodology is a cornerstone of this approach, allowing for the expression of the toxicity of a complex mixture of DLCs in terms of a single, well-characterized compound, TCDD. epa.govornl.govcdc.gov The total TEQ is calculated by multiplying the concentration of each congener by its specific Toxic Equivalency Factor (TEF) and summing the results. epa.gov

The TEF for 2,3,4,7-TCDF has been established by international bodies like the World Health Organization (WHO) based on a comprehensive evaluation of available toxicological data. publicatiereeksgevaarlijkestoffen.nl

Table 1: WHO 2005 Toxic Equivalency Factors (TEFs) for select Polychlorinated Dibenzofurans (PCDFs)

| Compound | WHO 2005 TEF |

|---|---|

| 2,3,7,8-Tetrachlorodibenzofuran | 0.1 |

| 1,2,3,7,8-Pentachlorodibenzofuran | 0.03 |

| 2,3,4,7,8-Pentachlorodibenzofuran | 0.3 |

Future research will continue to refine these TEFs as new toxicological data become available. ornl.gov Integrated assessment also involves combining data from chemical analyses, bioassays, and ecological studies to provide a comprehensive picture of the potential risks to human health and the environment. researchgate.net This holistic approach is essential for making informed decisions regarding the management and regulation of 2,3,4,7-TCDF and other dioxin-like compounds.

Q & A

Q. How can 2,3,4,7-TCDF be quantified in environmental matrices, and what analytical challenges arise due to its structural similarity to other chlorinated congeners?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem MS (LC-MS/MS) with isotope dilution for precise quantification. Structural similarity to other tetrachlorinated dibenzofurans requires high-resolution separation techniques (e.g., capillary columns with specific stationary phases) and confirmation via retention time alignment with certified standards. Cross-reactivity in immunoassays (e.g., ELISA) may occur, necessitating orthogonal validation .

Q. What are the primary toxicological mechanisms of 2,3,4,7-TCDF, and how does its potency compare to 2,3,7,8-TCDF?

- Methodological Answer : 2,3,4,7-TCDF activates the aryl hydrocarbon receptor (AhR), but its Toxic Equivalency Factor (TEF) is lower than 2,3,7,8-TCDF. Comparative studies involve in vitro reporter gene assays (e.g., luciferase-based) using HepG2 or H4IIE cells to measure EC50 values. For example, 2,3,4,7-TCDF exhibits AhR binding affinities ~10-fold lower than 2,3,7,8-TCDF in standardized assays .

Q. How does the chlorination pattern of 2,3,4,7-TCDF influence its environmental persistence and bioaccumulation potential?

- Methodological Answer : Chlorine substitution at positions 2,3,4,7 reduces solubility (log Kow ~6.5) compared to less chlorinated congeners, enhancing adsorption to organic-rich sediments. Assess bioaccumulation using field-collected biota (e.g., fish liver or bird eggs) and model lipid-water partitioning coefficients. Sediment core analysis with principal component analysis (PCA) can correlate organic carbon content with TCDF retention .

Advanced Research Questions

Q. How can contradictions in reported half-lives of 2,3,4,7-TCDF in aquatic systems be resolved?

- Methodological Answer : Discrepancies arise from variable sediment composition and microbial activity. Design microcosm experiments with controlled organic carbon (5–20%) and redox conditions (aerobic vs. anaerobic). Use stable isotope-labeled 2,3,4,7-TCDF (e.g., ¹³C12-labeled) to track degradation pathways via mass spectrometry. Compare results with field data from dredging-impacted sites, where resuspension alters degradation kinetics .

Q. What experimental strategies optimize detection of 2,3,4,7-TCDF in low-concentration biological samples (e.g., serum or tissue)?

- Methodological Answer : Employ solid-phase extraction (SPE) with activated carbon or C18 cartridges for pre-concentration. For serum, enzymatic digestion (e.g., lipase/protease) followed by cleanup with sulfuric acid-impregnated silica gel minimizes matrix interference. Sensitivity thresholds <1 pg/g require high-resolution MS (HRMS) in negative chemical ionization mode. Validate recovery rates using spiked samples with deuterated internal standards .

Q. How does 2,3,4,7-TCDF induce hepatic steatosis, and what metabolomic biomarkers are most predictive of this effect?

- Methodological Answer : Expose male murine models to subchronic doses (0.1–10 µg/kg bw) and perform targeted metabolomics on liver extracts. Key biomarkers include elevated triglycerides, free fatty acids (FFAs), and altered bile acid profiles (e.g., cholic acid/chenodeoxycholic acid ratios). Pathway analysis (e.g., KEGG) identifies disruptions in PPAR-γ and SREBP-1c signaling. Cross-validate with transcriptomic data to confirm AhR-mediated lipid dysregulation .

Q. What in silico models best predict the binding affinity of 2,3,4,7-TCDF to AhR, and how do they compare to empirical data?

- Methodological Answer : Use 3D-QSAR (quantitative structure-activity relationship) models with Partial Least Squares (PLS) and k-nearest neighbors (KNN) algorithms. Input molecular descriptors (e.g., Cl substitution angles, van der Waals volumes) derived from quantum chemical calculations. Validate predictions against in vitro AhR luciferase assay data (e.g., EC50 = 6.08–6.44 nM for 2,3,4,7-TCDF ). Adjust model parameters to account for solvent effects (e.g., DMSO vs. ethanol).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.